Pardoprunox hydrochloride

概要

説明

パルドプルノックス塩酸塩は、コードネーム SLV-308 で知られている化合物であり、パーキンソン病治療薬として開発されました。 ドーパミン D2 および D3 受容体では部分アゴニスト、セロトニン 5-HT1A 受容体では完全アゴニストとして作用します 。 その可能性にもかかわらず、パルドプルノックス塩酸塩の開発は、第 III 相臨床試験に到達した後中止されました 。

製法

パルドプルノックス塩酸塩の合成には、ベンゾキサゾロン構造の形成が含まれます。 合成経路は、通常、4-メチルピペラジンと 2-クロロベンゾキサゾールを特定の条件下で反応させて、目的の生成物を得ることを含みます 。 工業生産方法では、この合成経路を大規模生産向けに最適化し、高い収量と純度を確保することが必要になります。

準備方法

The synthesis of Pardoprunox Hydrochloride involves the formation of a benzoxazolone structure. The synthetic route typically includes the reaction of 4-methylpiperazine with 2-chlorobenzoxazole under specific conditions to yield the desired product . Industrial production methods would likely involve optimizing this synthetic route for large-scale production, ensuring high yield and purity.

化学反応の分析

科学的研究の応用

Pardoprunox hydrochloride is a compound that has been investigated for its potential therapeutic applications, particularly in the treatment of Parkinson's disease . It functions as a partial agonist of dopamine D2 and D3 receptors and a full agonist of the serotonin 5-HT1A receptor .

** पार्किंसंस रोग (Parkinson's Disease)**

- Pardoprunox has been studied for the treatment of Parkinson's disease due to its activity as a partial dopamine agonist . Partial dopamine agonists stimulate dopamine production and block excess dopamine, which can help manage motor symptoms while potentially avoiding side effects like dyskinesia and psychosis common with other dopaminergic agents .

- Clinical trials have explored the efficacy and safety of pardoprunox in both early and advanced stages of Parkinson's disease . In patients with early Parkinson's disease, pardoprunox significantly improved motor function compared to placebo . Patients in these studies were administered pardoprunox at individually optimized doses ranging from 9 to 45 mg/day over a period of 2 to 6 weeks, followed by maintenance at the optimal dose for an additional 3 weeks .

- Pardoprunox has also been investigated as an adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations . Results showed that pardoprunox significantly reduced OFF time (periods when medication is not effective) and increased ON time (periods when medication is effective) without causing troublesome dyskinesias .

- Animal studies using MPTP-treated primates have shown that pardoprunox can reverse motor deficits without inducing hyperactivity, suggesting it may alleviate dyskinesia without compromising the benefits of L-dopa .

Pharmacological Activity

- This compound acts as a partial dopamine D2 and D3 receptor partial agonist and a serotonin 5-HT1A receptor agonist . It has pEC50 values of 8, 9.2, and 6.3 for D2, D3, and 5-HT1A receptors, respectively .

- In vitro studies have demonstrated that this compound acts as a potent but partial D2 receptor agonist with an efficacy of 50% on forskolin-stimulated cAMP accumulation . It also acts as a partial agonist in the induction of [(35)S]GTPgammaS binding at human recombinant dopamine D3 receptors, with an intrinsic activity of 67% . Furthermore, it acts as a full 5-HT1A receptor agonist on forskolin-induced cAMP accumulation at cloned human 5-HT1A receptors, although with low potency .

Other Potential Applications

Pardoprunox was also under investigation for treating depression and anxiety; however, further development for these indications appears to have been discontinued .

In Vitro and In Vivo Usage

- In Vitro: this compound is soluble in various solvents, including DMSO, PEG300, Tween-80, and saline .

- In Vivo: Pardoprunox was administered orally to patients with early Parkinson's disease, with doses titrated to each patient’s optimal level (9–45 mg/day) over 2 to 6 weeks and maintained for a further 3 weeks .

Table of Pardoprunox Receptor Binding Affinities

| Receptor | Ki |

|---|---|

| D2 | 8.1 |

| D3 | 8.6 |

| 5-HT1A | 8.5 |

| D4 | 7.8 |

| α1-adrenergic | 7.8 |

| α2-adrenergic | 7.4 |

| 5-HT7 | 7.2 |

Clinical Trial Outcomes

作用機序

パルドプルノックス塩酸塩は、ドーパミン D2、D3、および D4 受容体、ならびにセロトニン 5-HT1A 受容体に結合することにより、その効果を発揮します 。 ドーパミン D2 および D3 受容体では部分アゴニストとして作用し、これらの受容体を活性化しますが、天然のリガンドほどではありません。 セロトニン 5-HT1A 受容体では、完全アゴニストとして作用し、これらの受容体を完全に活性化します。 この活性の組み合わせにより、神経伝達物質の放出と受容体シグナル伝達を調節することができ、パーキンソン病の症状、および潜在的に他の神経疾患の症状を軽減することができます 。

類似化合物との比較

パルドプルノックス塩酸塩は、アリピプラゾールやビフェプルノックスなど、ドーパミンとセロトニン受容体を標的とする他の化合物と類似しています 。 パルドプルノックス塩酸塩は、その特定の受容体結合プロファイルと、部分アゴニストと完全アゴニストの組み合わせにより、ユニークな化合物です。 このため、他のドーパミン作動性薬剤と比較して、ジスキネジアや精神病などの副作用を引き起こす可能性が低いと考えられています 。

類似化合物

アリピプラゾール: ドーパミン D2 および D3 受容体では部分アゴニスト、セロトニン 5-HT1A 受容体では部分アゴニストとして作用します。

ビフェプルノックス: ドーパミン D2 受容体では部分アゴニスト、セロトニン 5-HT1A 受容体では部分アゴニストとして作用します.

生物活性

Pardoprunox hydrochloride, also known as SLV-308, is an investigational drug primarily studied for its potential in treating Parkinson's disease (PD). This article delves into its biological activity, mechanisms of action, and relevant clinical findings.

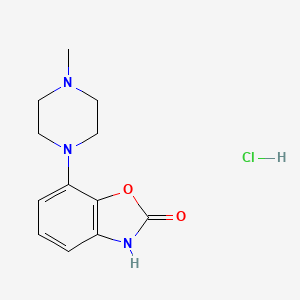

- Chemical Formula : C₁₂H₁₅N₃O₂

- Molar Mass : 233.271 g/mol

- Structure : Pardoprunox acts as a partial agonist at dopamine D₂ and D₃ receptors and a full agonist at serotonin 5-HT₁A receptors, which contributes to its therapeutic effects in PD .

Pardoprunox exhibits a multifaceted mechanism:

- Dopamine Receptor Interaction : It binds to dopamine D₂, D₃, and D₄ receptors, providing partial agonist activity that may reduce the risk of common dopaminergic side effects such as dyskinesia and psychosis .

- Serotonin Receptor Activity : As a full agonist at the 5-HT₁A receptor, it influences serotonergic pathways, which may help manage mood and behavioral symptoms associated with PD .

In Vivo Studies

Research has demonstrated significant pharmacological effects of pardoprunox in various animal models:

- Motor Function Improvement : In studies involving rats with unilateral lesions and MPTP-treated marmosets, pardoprunox increased locomotor activity and reduced motor disability. The minimum effective dose (MED) was identified at 0.03 mg/kg .

- Behavioral Effects : The drug also exhibited effects on novelty-induced locomotion and amphetamine-induced hyperlocomotion, suggesting a complex interaction with dopaminergic systems .

Clinical Trials

Several clinical trials have assessed the efficacy and safety of pardoprunox in patients with PD:

Efficacy in Early Parkinson's Disease

-

Rembrandt Trial :

- Design : Randomized controlled trial comparing fixed doses (6 mg/day and 12 mg/day) and flexible dosing (12-42 mg/day) against placebo.

- Results : Significant improvement in motor symptoms was observed; for instance, the least-square mean change from baseline in Unified Parkinson's Disease Rating Scale-Motor score was -6.0 for 6 mg/day and -4.7 for 12 mg/day compared to -2.9 for placebo .

- Vermeer Trial :

Adjunct Therapy to Levodopa

In patients already receiving levodopa:

- Study Design : Patients were randomized to receive pardoprunox or placebo over a titration period followed by a stable dose.

- Findings : Pardoprunox significantly reduced OFF time (-1.62 hours/day) compared to placebo (-0.92 hours/day), indicating enhanced motor control without troublesome dyskinesias .

Adverse Effects and Tolerability

The tolerability of pardoprunox appears to be dose-dependent:

- High dropout rates were noted due to treatment-emergent adverse events (AEs), primarily nausea, somnolence, and dizziness. For example, dropout rates were reported at 56% in the Rembrandt trial for the flexible-dose group .

- The findings suggest that titration schedules may need adjustment to improve patient tolerability while maintaining efficacy.

Summary of Findings

| Study | Population | Efficacy Measure | Results | Dropout Rate Due to AEs |

|---|---|---|---|---|

| Rembrandt | Early PD Patients | UPDRS-Motor Score | Significant improvement | 56% |

| Vermeer | Early PD Patients | UPDRS-Motor Score | Similar efficacy as pramipexole | N/A |

| Levodopa Adjunct | PD Patients on Levodopa | Total Daily OFF Time | Reduced by 1.62 hours/day vs placebo | 37% |

特性

IUPAC Name |

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRIKTDKFHAOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949746 | |

| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269718-83-4 | |

| Record name | Pardoprunox hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269718-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pardoprunox hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARDOPRUNOX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。